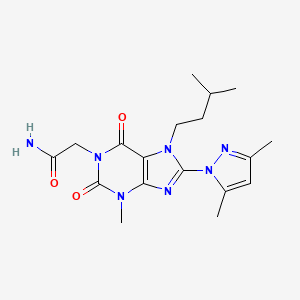
2-(8-(3,5-dimetil-1H-pirazol-1-il)-7-isopentil-3-metil-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-1-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H25N7O3 and its molecular weight is 387.444. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antileishmanial
Los compuestos que contienen pirazol, como el que ha mencionado, han sido reconocidos por sus propiedades antileishmaniales. Estos compuestos se han sintetizado y evaluado por su eficacia contra las especies de Leishmania, que son los agentes causantes de la leishmaniasis. Los estudios in vitro han demostrado que ciertos derivados exhiben una actividad significativa contra Leishmania aethiopica, siendo algunos compuestos más activos que los fármacos estándar como la miltefosina y la anfotericina B .
Potencial Antimalárico
Además de la actividad antileishmanial, estos compuestos también se han probado por sus efectos antimaláricos. Los estudios in vivo realizados en ratones infectados con Plasmodium berghei revelaron que derivados específicos podían suprimir eficazmente el parásito de la malaria, mostrando algunos hasta un 90,4% de supresión. Esto indica un fuerte potencial para el desarrollo de nuevos agentes antimaláricos .
Estudios de Acoplamiento Molecular
Los estudios de acoplamiento molecular son cruciales para comprender la interacción entre los fármacos y sus objetivos. El compuesto en cuestión puede utilizarse en simulaciones de acoplamiento molecular para predecir su afinidad de unión y orientación dentro del sitio activo de una proteína diana. Esto es particularmente útil en el diseño racional de fármacos, donde la optimización de la interacción con los objetivos biológicos es esencial .
Síntesis de Derivados
La estructura central de este compuesto proporciona un marco versátil para la síntesis de varios derivados. Estos derivados pueden diseñarse para mejorar ciertas propiedades farmacológicas o reducir la toxicidad. El proceso de síntesis suele implicar técnicas como el microanálisis elemental, la FTIR y la RMN .
Desarrollo de Farmacóforos
Los farmacóforos son marcos moleculares que llevan las características esenciales responsables de la actividad biológica de un fármaco. El compuesto en cuestión, con su porción de pirazol, sirve como un posible farmacóforo para desarrollar agentes antileishmaniales y antimaláricos seguros y eficaces .
Estudios de Resistencia a los Fármacos
La resistencia a los fármacos es un reto importante en el tratamiento de enfermedades como la malaria y la leishmaniasis. La investigación de compuestos como el que ha descrito puede proporcionar información sobre cómo superar los mecanismos de resistencia. Modificando la estructura del compuesto, puede ser posible eludir la resistencia y mantener la eficacia terapéutica .
Análisis de Eficacia Comparativa
Comparar la eficacia de los nuevos compuestos con los fármacos existentes es una parte vital de la investigación farmacéutica. Los estudios que involucran al compuesto pueden ayudar a determinar su eficacia relativa y su potencial como opción de tratamiento superior .
Perfil de Seguridad y Toxicidad
Antes de que cualquier compuesto nuevo pueda considerarse para su uso clínico, su perfil de seguridad debe evaluarse a fondo. La investigación sobre la toxicidad de este compuesto y sus derivados es esencial para garantizar que sean seguros para el uso humano .
Propiedades
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3/c1-10(2)6-7-23-14-15(20-17(23)25-12(4)8-11(3)21-25)22(5)18(28)24(16(14)27)9-13(19)26/h8,10H,6-7,9H2,1-5H3,(H2,19,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRFZGGXXCLWIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)
![6-(4-chlorophenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2364109.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(1E)-(hydroxyamino)methylidene]thiourea](/img/structure/B2364111.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)
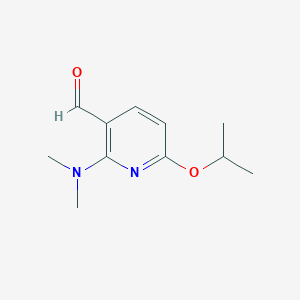

![3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2364117.png)
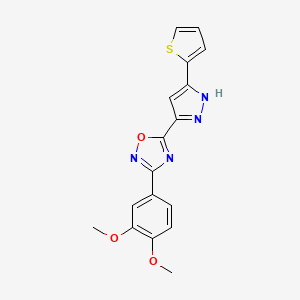
![8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364120.png)
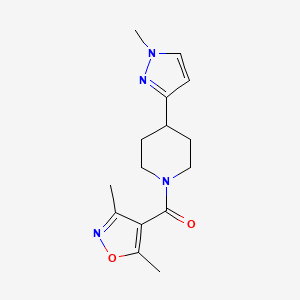
![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2364123.png)
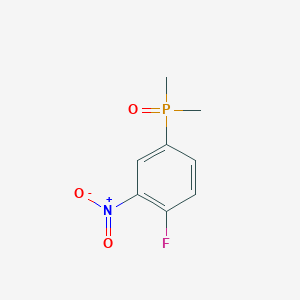
![4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B2364128.png)
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)
